1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol
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Overview
Description
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol, also known as MPSPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol is not fully understood, but it is believed to interact with specific biological targets in cells. 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to inhibit the activity of certain enzymes, which could make it useful in the development of new drugs.
Biochemical and Physiological Effects
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. In one study, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol was found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol in lab experiments is its ability to interact with specific biological targets, which can help researchers better understand the mechanisms of certain biological processes. However, one limitation is the complexity of the synthesis method, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for research on 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol. One area of interest is in the development of new drugs based on the 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol scaffold. Another area of research is in the study of the biological targets that 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol interacts with, which could lead to a better understanding of certain biological processes. Additionally, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol could be used as a tool in the development of new diagnostic tests for certain diseases.
Synthesis Methods
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol can be synthesized through a multistep process that involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 5-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 3-hydroxypyrrolidine to form 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol.
Scientific Research Applications
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to have potential as a drug scaffold due to its unique structure and ability to interact with biological targets.
properties
IUPAC Name |
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-6-8(4-9-10-6)15(13,14)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFFOHZVWYEFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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